5-(2-chlorophenyl)-1H-1,2,4-triazole
Overview
Description
5-(2-chlorophenyl)-1H-1,2,4-triazole: is a heterocyclic compound that features a triazole ring substituted with a 2-chlorophenyl group. This compound is of significant interest due to its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The presence of the triazole ring imparts unique chemical and biological properties, making it a valuable scaffold in medicinal chemistry.
Scientific Research Applications
5-(2-chlorophenyl)-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
Target of Action
The primary target of 5-(2-chlorophenyl)-1H-1,2,4-triazole is the GABA A receptor . This receptor is the major inhibitory neurotransmitter in the central nervous system .
Mode of Action
This compound interacts with its target, the GABA A receptor, by enhancing the activity of gamma aminobutyric acid (GABA), leading to enhanced GABAergic inhibition of neuronal firing .
Biochemical Pathways
It is believed that the compound’s interaction with the gaba a receptor leads to an increase in the inhibitory effects of gaba, thereby affecting neuronal firing .
Pharmacokinetics
This compound is rapidly and completely absorbed after oral administration . The absolute bioavailability of the compound is about 90% . Maximum plasma concentrations of the compound are reached within 1 to 4 hours after oral administration . The compound is approximately 85% bound to plasma proteins . It is highly metabolized, with less than 2% unchanged compound being excreted in the urine . Biotransformation occurs mainly by reduction of the 7-nitro group to the 4-amino derivative .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its enhancement of GABAergic inhibition of neuronal firing . This results in the compound’s antiseizure and antipanic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, temperature-dependent ordering of the methyl group in the crystal structure of a close analogue of the compound has been observed . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chlorophenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzonitrile with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized with formic acid to yield the triazole ring . The reaction conditions often require heating and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-(2-chlorophenyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The triazole ring can participate in redox reactions under specific conditions.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride are used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Substituted phenyl-triazole derivatives.
Oxidation and Reduction: Oxidized or reduced triazole derivatives.
Coupling Reactions: Biaryl-triazole compounds.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound, which lacks the 2-chlorophenyl group.
5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol: A derivative with a thiol group, exhibiting different biological activities.
5-(2-chlorophenyl)-7-ethyl-1H-thieno[2,3-e][1,4]diazepin-2(3H)-one: A structurally related compound with a diazepine ring.
Uniqueness
5-(2-chlorophenyl)-1H-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-chlorophenyl group enhances its lipophilicity and ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
5-(2-chlorophenyl)-1H-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c9-7-4-2-1-3-6(7)8-10-5-11-12-8/h1-5H,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJUBANPLITKPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=NN2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427901 | |
Record name | 5-(2-chlorophenyl)-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56015-92-0 | |
Record name | 5-(2-chlorophenyl)-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(2-chlorophenyl)-1H-1,2,4-triazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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